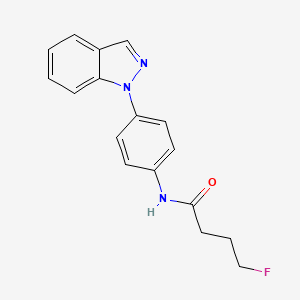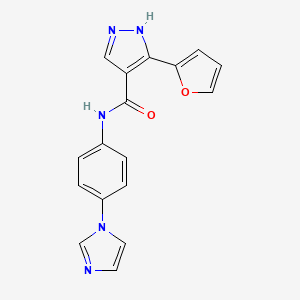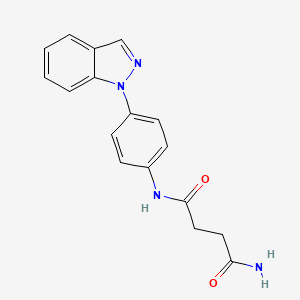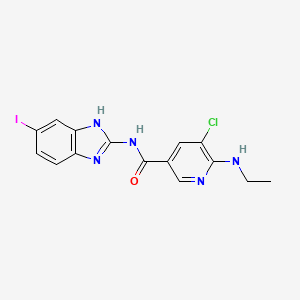
N-(4-indazol-1-ylphenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-indazol-1-ylphenyl)hexanamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as diabetes and obesity. However, it was later found to have potential applications in various fields, including sports medicine, cancer research, and neuroscience.
Mécanisme D'action
N-(4-indazol-1-ylphenyl)hexanamide works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation, improved glucose metabolism, and enhanced mitochondrial biogenesis. This results in improved endurance and lipid metabolism in sports medicine, inhibition of cancer cell growth in cancer research, and improved cognitive function in neuroscience.
Biochemical and Physiological Effects:
N-(4-indazol-1-ylphenyl)hexanamide has been shown to have various biochemical and physiological effects. In sports medicine, it improves endurance by increasing fatty acid oxidation and improving glucose metabolism. It also improves lipid metabolism by increasing HDL cholesterol and decreasing LDL cholesterol. In cancer research, it inhibits cancer cell growth by inducing apoptosis and inhibiting angiogenesis. In neuroscience, it improves cognitive function and memory by increasing mitochondrial biogenesis and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-indazol-1-ylphenyl)hexanamide has several advantages and limitations for lab experiments. Its selective activation of PPARδ makes it a useful tool for studying the role of PPARδ in various biological processes. However, its potential performance-enhancing effects in sports medicine and its potential toxicity in high doses limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-indazol-1-ylphenyl)hexanamide. In sports medicine, further studies are needed to determine its long-term effects on endurance and lipid metabolism. In cancer research, it has potential as a therapeutic agent for various types of cancer, and further studies are needed to determine its efficacy and safety. In neuroscience, it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further studies are needed to determine its effectiveness in these conditions.
In conclusion, N-(4-indazol-1-ylphenyl)hexanamide is a chemical compound with potential applications in various fields. Its selective activation of PPARδ makes it a useful tool for studying biological processes, and its potential applications in sports medicine, cancer research, and neuroscience make it an exciting area of research. However, further studies are needed to determine its long-term effects and safety in various applications.
Méthodes De Synthèse
The synthesis of N-(4-indazol-1-ylphenyl)hexanamide involves the reaction between 4-bromo-1-butanol and 4-(p-toluenesulfonyl)phenylhydrazine to form 4-(4-(p-toluenesulfonyl)phenyl)butan-1-ol. This intermediate is then reacted with hexanoyl chloride in the presence of triethylamine to form N-(4-(p-toluenesulfonyl)phenyl)hexanamide. Finally, the p-toluenesulfonyl group is removed using sodium hydroxide to obtain N-(4-indazol-1-ylphenyl)hexanamide.
Applications De Recherche Scientifique
N-(4-indazol-1-ylphenyl)hexanamide has been extensively studied for its potential applications in various fields. In sports medicine, it has been found to enhance endurance and improve lipid metabolism, making it a potential performance-enhancing drug. In cancer research, it has been shown to inhibit the growth of various cancer cells, including breast and prostate cancer cells. In neuroscience, it has been found to improve cognitive function and memory.
Propriétés
IUPAC Name |
N-(4-indazol-1-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-3-4-9-19(23)21-16-10-12-17(13-11-16)22-18-8-6-5-7-15(18)14-20-22/h5-8,10-14H,2-4,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBNSHUWRLHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-indazol-1-ylphenyl)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)

![4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)

![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)
![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![3-[6-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434327.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)